molecular formula C9H8F2 B3174120 3-(2,4-Difluorophenyl)-1-propene CAS No. 951893-28-0

3-(2,4-Difluorophenyl)-1-propene

Cat. No. B3174120
CAS RN: 951893-28-0
M. Wt: 154.16 g/mol
InChI Key: UOJLVZAZFAUJGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield . The synthesis involved oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was characterized by its high yield, melting point, and other properties .

Scientific Research Applications

Synthesis and Catalysis

A notable application of 3-(2,4-Difluorophenyl)-1-propene is in the field of synthesis, particularly as an intermediate for the production of complex molecules. For instance, a concise synthesis method for 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, a precursor to Posaconazole, was developed. This process involved the alkylation of diethyl malonate with 2,3-dichloropropene, reduction of ester groups, and subsequent coupling with 2,4-difluorophenylmagnesium bromide, showcasing the utility of this compound derivatives in complex synthesis processes (Chen, Huang, Zhao, & Li, 2015).

Polymerization and Material Science

In material science, particularly in the development of polymeric materials, this compound derivatives have been investigated for their potential. Research into nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands, including 3-(2,4-difluorophenyl) derivatives, demonstrated their efficiency as catalysts in producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This highlights the role of such compounds in advancing polymerization technologies and creating new materials with desirable properties (Meier, Hollmann, Thewalt, Klinga, Leskelä, & Rieger, 2003).

Catalytic Applications and Chemical Reactions

The catalytic properties of materials incorporating this compound derivatives have been explored for various chemical reactions. For instance, boron nitride, typically considered inert, was found to be a highly selective catalyst for the oxidation of propane to propene when modified with such compounds. This discovery opens up new avenues for catalysis and chemical synthesis, providing a sustainable pathway for the production of valuable chemicals like propene from readily available raw materials (Grant et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2,4-Difluorophenyl)propionic acid, suggests that it is harmful if swallowed and may cause an allergic skin reaction. In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2,4-difluoro-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJLVZAZFAUJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288033
Record name 2,4-Difluoro-1-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-28-0
Record name 2,4-Difluoro-1-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-1-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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